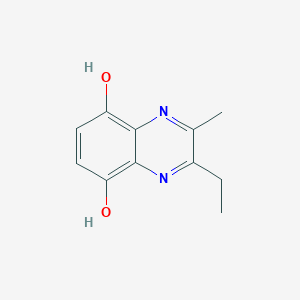2-Ethyl-3-methylquinoxaline-5,8-diol
CAS No.: 500562-90-3
Cat. No.: VC15978298
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 500562-90-3 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-ethyl-3-methylquinoxaline-5,8-diol |
| Standard InChI | InChI=1S/C11H12N2O2/c1-3-7-6(2)12-10-8(14)4-5-9(15)11(10)13-7/h4-5,14-15H,3H2,1-2H3 |
| Standard InChI Key | FLWRSLKVPNXQCG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(C=CC(=C2N=C1C)O)O |
Introduction
Comprehensive Analysis of 2-Ethyl-3-methylquinoxaline-5,8-diol: Current Research and Challenges
Biological Activity and Research Gaps
While 2-Ethyl-3-methylquinoxaline-5,8-diol itself lacks reported studies, related quinoxaline derivatives exhibit notable biological activities:
-
Anticancer Effects: 3-Methylquinoxaline-2-thiol derivatives demonstrate cytotoxicity against HepG2 and MCF-7 cell lines, with IC₅₀ values in the micromolar range .
-
Antimicrobial Properties: Chlorinated quinoxalines show broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Documented Quinoxalines
The table below contrasts key features of 2-Ethyl-3-methylquinoxaline-5,8-diol with structurally similar compounds:
The diol’s hydroxyl groups distinguish it from chlorinated or thiolated analogs, suggesting unique reactivity and potential applications in metal chelation or prodrug design.
Future Directions and Experimental Recommendations
To address the lack of data on 2-Ethyl-3-methylquinoxaline-5,8-diol, the following steps are proposed:
-
Synthesis and Characterization: Develop regioselective methods for dihydroxylation and validate structures via NMR and mass spectrometry.
-
Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and enzyme inhibition profiles using established assays.
-
Computational Modeling: Predict binding affinities to targets like VEGFR-2 or AMPA receptors using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume